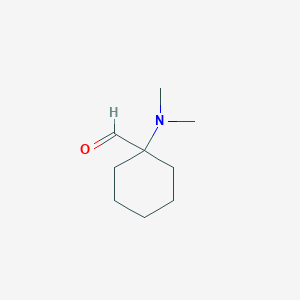
1-(Dimethylamino)cyclohexane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of DMAC consists of a cyclohexane ring with a dimethylamino group and a carbaldehyde group attached to it . The molecular weight of DMAC is 155.24 g/mol .Physical And Chemical Properties Analysis
DMAC has a molecular weight of 155.24 g/mol . It has a topological polar surface area of 20.3 Ų and a complexity of 137 . It has 2 rotatable bonds, and it does not act as a hydrogen bond donor but can accept 2 hydrogen bonds .Applications De Recherche Scientifique
Pharmaceutical Synthesis
“1-(Dimethylamino)cyclohexane-1-carbaldehyde” is utilized in the synthesis of various pharmaceutical compounds. Its structure serves as a key intermediate in the production of active pharmaceutical ingredients (APIs) and other complex molecules. The compound’s reactivity allows for the introduction of the dimethylamino group into larger molecules, which can be pivotal in the development of new medications .
Analytical Chemistry
In analytical chemistry, “1-(Dimethylamino)cyclohexane-1-carbaldehyde” can be used as a standard or reference compound. Its well-defined properties make it suitable for calibrating instruments and validating analytical methods, ensuring accurate and reliable results in various chemical analyses .
Propriétés
IUPAC Name |
1-(dimethylamino)cyclohexane-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10(2)9(8-11)6-4-3-5-7-9/h8H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOUPNYEEFNLAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501921 |
Source


|
| Record name | 1-(Dimethylamino)cyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)cyclohexane-1-carbaldehyde | |
CAS RN |
72087-78-6 |
Source


|
| Record name | 1-(Dimethylamino)cyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

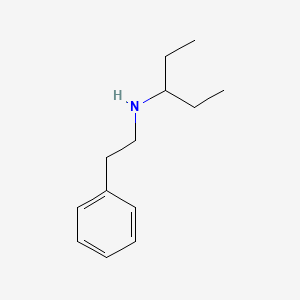

![4-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1281521.png)
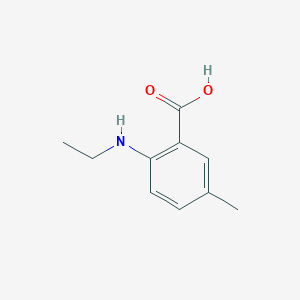
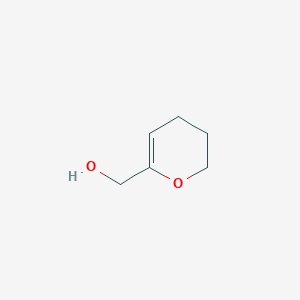
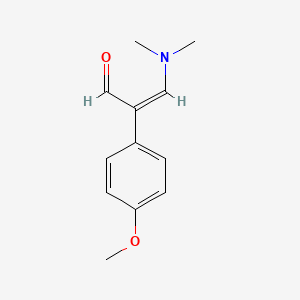


![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)




